(Trichloromethyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

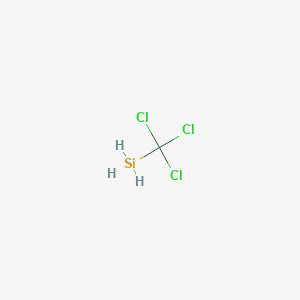

2D Structure

3D Structure

Properties

Molecular Formula |

CH3Cl3Si |

|---|---|

Molecular Weight |

149.47 g/mol |

IUPAC Name |

trichloromethylsilane |

InChI |

InChI=1S/CH3Cl3Si/c2-1(3,4)5/h5H3 |

InChI Key |

DWAWYEUJUWLESO-UHFFFAOYSA-N |

Canonical SMILES |

C([SiH3])(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(Trichloromethyl)silane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane , also known as methyltrichlorosilane (B1216827) (MTS), is a highly reactive organosilicon compound with the chemical formula CH₃SiCl₃.[1][2] It serves as a crucial monomer and intermediate in the synthesis of a wide array of organosilicon compounds, including cross-linked siloxane polymers, surface modifiers, and silane (B1218182) coupling agents.[1][2] This colorless, fuming liquid possesses a sharp, pungent odor akin to hydrochloric acid and is notable for its high flammability and reactivity, particularly with water.[1][3] Its versatility makes it an essential reagent in materials science, organic synthesis, and the semiconductor industry.[2] This guide provides an in-depth analysis of its chemical properties, reactivity, and associated experimental protocols.

Chemical and Physical Properties

This compound is a volatile and corrosive liquid.[3] Its fundamental physical and chemical properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | Trichloro(methyl)silane | [3] |

| Synonyms | Methyltrichlorosilane, Trichloromethylsilane | [1][3][4] |

| CAS Number | 75-79-6 | [1][2] |

| Molecular Formula | CH₃Cl₃Si | [1][2][4] |

| Molar Mass | 149.47 g/mol | [1][2][3] |

| Appearance | Colorless to almost clear fuming liquid with a pungent, sharp odor | [1][2][3] |

| Density | 1.273 g/cm³ | [1] |

| Melting Point | -77 °C (-107 °F; 196 K) | [1] |

| Boiling Point | 66 °C (151 °F; 339 K) | [1][2] |

| Flash Point | 8 °C (46 °F) | [1][3] |

| Autoignition Temperature | 490 °C (914 °F) | [1] |

| Vapor Pressure | 167 mmHg at 25 °C | [3] |

| Vapor Density | 5.2 (air = 1) | [3] |

| Refractive Index | n20/D 1.41 | [2] |

| Solubility | Reacts violently with water; Decomposes in ethanol. | [1][3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from various spectroscopic techniques are provided below.

| Spectroscopic Technique | Observed Data / Peaks | Source |

| ¹H NMR | Data available in spectral databases. | [3][5] |

| ¹³C NMR | Data available in spectral databases. | [5][6] |

| ²⁹Si NMR | Data available in spectral databases. | [5][7] |

| Infrared (IR) Spectroscopy | IR: 5540 (Coblentz Society Spectral Collection) | [3] |

| Mass Spectrometry (MS) | Mass spectrum data is available through the NIST WebBook. | [4][8] |

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the presence of the three reactive Si-Cl bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. The molecule is highly sensitive to moisture and air, reacting to release corrosive hydrogen chloride gas.[3][9]

Hydrolysis and Alcoholysis

This compound reacts vigorously with water in a hydrolysis reaction to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and hydrochloric acid.[1] The resulting silanol (B1196071) is unstable and readily undergoes self-condensation to produce a cross-linked polysiloxane network.[1]

Idealized Hydrolysis Reaction: CH₃SiCl₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HCl

Condensation: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

Similarly, it reacts with alcohols (alcoholysis) to yield alkoxysilanes. For instance, with methanol, it forms trimethoxymethylsilane.[1]

Alcoholysis Reaction (Methanol): CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl

Caption: Reaction pathways for this compound.

Reactions with Nucleophiles

The silicon center in this compound is highly electrophilic and readily attacked by nucleophiles. This general reactivity is fundamental to its application in synthesis.

-

Organometallic Reagents : Powerful nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) react to form new silicon-carbon bonds, displacing the chloride ions.[10] This is a primary method for synthesizing more complex organosilanes.[11] For example, the reaction with phenylmagnesium bromide can be used to produce (chloromethyl)triphenylsilane, though this specific reaction starts from chloromethyltrichlorosilane.[11] The principle of substituting chlorides with organic groups via Grignard reagents is directly applicable.

-

Amines : Primary and secondary amines react to form N-silylated amines, typically in the presence of a base to neutralize the HCl byproduct.[10]

Use in Organic Synthesis

In combination with sodium iodide, this compound is a versatile reagent for cleaving carbon-oxygen bonds under mild conditions.[1] This system can be used for:

-

Cleaving methyl ethers.[1]

-

Converting esters and lactones to their corresponding carboxylic acids.[1]

-

Deprotecting acetals to yield carbonyl compounds.[1]

-

Transforming alcohols into their corresponding iodides, although this is less effective for primary alcohols.[1]

Thermal Decomposition

At elevated temperatures, this compound undergoes decomposition.[12] Experimental studies show that in a high-temperature flow reactor, the major decomposition products are methane (B114726) and hydrogen chloride.[12][13] The decomposition is thought to proceed via a radical-chain mechanism, and the rate is increased in the presence of hydrogen as a carrier gas.[12][13] This process is particularly relevant to the chemical vapor deposition (CVD) of silicon carbide, where MTS is a common precursor.[12]

Synthesis

Industrial Synthesis: The Müller-Rochow Process

The primary industrial method for producing this compound is the Müller-Rochow process.[1][14] This process involves the direct reaction of chloromethane (B1201357) (CH₃Cl) with elemental silicon at high temperatures (250-300 °C) in the presence of a copper catalyst.[1][14] While this reaction is a cornerstone of silicone production, it yields a mixture of chloromethylsilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) often being the major product.[1] To favor the formation of this compound, the amount of catalyst is typically reduced.[1] The resulting raw silane mixture is then separated by fractional distillation.[14]

Caption: Industrial synthesis of chloromethylsilanes.

Laboratory Synthesis

In a laboratory setting, (chloromethyl)silanes can be synthesized via chlorination or methylation reactions. For example, trichloro(chloromethyl)silane can be synthesized by the chlorination of this compound. A related method involves the liquid-phase chlorination of this compound using chlorine gas with a catalyst mixture of ferric chloride and benzoyl peroxide.[15]

Experimental Protocols

Detailed, reproducible protocols are essential for laboratory work. Below are representative procedures for key reactions involving chlorosilanes.

Protocol: Nucleophilic Substitution using a Grignard Reagent (Adapted for Analogue Synthesis)

This protocol is adapted from the synthesis of (chloromethyl)dimethylphenylsilane (B155712) and provides a reliable template for the reaction of a chlorosilane with a Grignard reagent.[11]

Objective: To synthesize an organosilane by reacting a chlorosilane with a Grignard reagent.

Materials:

-

Chloromethyltrichlorosilane (or other suitable chlorosilane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of bromobenzene in anhydrous ether/THF dropwise. Stir the mixture until the magnesium is consumed.

-

Reaction with Silane: Cool the prepared Grignard reagent in an ice bath. Dropwise, add a solution of the chlorosilane in anhydrous ether/THF, maintaining the reaction temperature below 10 °C.[11]

-

Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[11]

-

Workup: Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride.[11]

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[11]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.[11]

Caption: Step-by-step workflow for Grignard synthesis.

Protocol: Chlorination of a Methylsilane (Adapted from Literature)

This protocol outlines the free-radical chlorination of a methylsilane using sulfuryl chloride, a common method for producing chloromethylsilanes.

Objective: To synthesize chloro(chloromethyl)dimethylsilane (B161097) from chlorotrimethylsilane (B32843).

Materials:

-

Chlorotrimethylsilane

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (initiator)

-

Two-necked flask (500 mL), magnetic stirrer, condenser, guard tube

Procedure:

-

Setup: Charge a two-necked flask equipped with a magnetic stirrer, reflux condenser, and calcium chloride guard tube with chlorotrimethylsilane (0.25 M) and sulfuryl chloride (0.25 M).

-

Initiation: Heat the reaction mixture to reflux. To the refluxing solution, add benzoyl peroxide (0.2 g) in portions at 2-hour intervals.

-

Reaction: Continue heating the solution for an additional 10 hours after the final addition of the initiator.

-

Purification: After the reaction period, distill the mixture to separate the unreacted starting material and the desired chloro(chloromethyl)dimethylsilane product.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards : It is a highly flammable liquid and vapor.[1][16] It reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride.[3][9] Contact can cause severe skin and eye irritation or burns.[3][16] Inhalation may cause respiratory irritation, choking, and shortness of breath.[16][17]

-

Handling : Handle only in a well-ventilated area or a closed system, using explosion-proof electrical equipment.[16] Keep away from heat, sparks, open flames, and hot surfaces.[16] All containers and transfer equipment must be grounded and bonded to prevent static discharge.[9][16] Use non-sparking tools.[16]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[16] In case of insufficient ventilation, a suitable respirator is required.[18]

-

Storage : Store in a cool, dry, well-ventilated place in tightly closed containers, away from moisture.[9]

-

Spills : In case of a spill, do not use water. Collect leaking liquid in sealable, dry containers. Absorb the remainder with dry sand or an inert absorbent.[16] Evacuate the area and consult an expert.[16]

References

- 1. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silane, trichloromethyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Silane, trichloromethyl- [webbook.nist.gov]

- 9. nj.gov [nj.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The decomposition of methyltrichlorosilane: Studies in a high-temperature flow reactor - UNT Digital Library [digital.library.unt.edu]

- 13. researchgate.net [researchgate.net]

- 14. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 15. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

- 17. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. abdurrahmanince.net [abdurrahmanince.net]

An In-depth Technical Guide to the Synthesis and Purification of (Trichloromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for (trichloromethyl)silane, an important organosilicon compound. This document details the prevalent industrial and laboratory-scale synthesis routes, offering insights into reaction conditions, catalysts, and product distributions. Furthermore, it elaborates on the essential purification techniques required to isolate this compound from the crude reaction mixture.

Synthesis of this compound

This compound, with the chemical formula CCl₃SiH₃, is primarily synthesized through two main routes: the direct process (Müller-Rochow process) and the chlorination of methyltrichlorosilane (B1216827).

Direct Process (Müller-Rochow Process)

The Müller-Rochow process is the cornerstone of industrial organosilicon chemistry and the most common method for producing methylchlorosilanes.[1][2] This process involves the reaction of methyl chloride with elemental silicon at elevated temperatures in the presence of a copper catalyst.[3] While the primary target of this process is often dimethyldichlorosilane, this compound is a significant co-product.[2]

The overall reaction is complex and yields a mixture of methylchlorosilanes, as shown in the following general equation:

x CH₃Cl + Si → (CH₃)₃SiCl, (CH₃)₂SiCl₂, CH₃SiCl₃, etc.[2]

Experimental Protocol: Müller-Rochow Process (Industrial Scale)

A detailed experimental protocol for the industrial-scale Müller-Rochow process is as follows:

-

Materials:

-

Equipment:

-

Procedure:

-

The fluidized-bed reactor is charged with a mixture of silicon powder and the copper-based catalyst.

-

The reactor is heated to the reaction temperature, typically between 250°C and 300°C.[1]

-

A stream of gaseous methyl chloride is introduced into the reactor, which fluidizes the solid particles and initiates the reaction. The reaction is typically carried out at a pressure of 1-5 bar.[1]

-

The reaction is highly exothermic, and the temperature is carefully controlled to maintain optimal product selectivity.

-

The gaseous product stream, containing a mixture of methylchlorosilanes and unreacted methyl chloride, exits the reactor.

-

The product stream is passed through a series of condensers to liquefy the chlorosilanes.

-

The unreacted methyl chloride is typically recycled back into the reactor.[1]

-

The crude liquid mixture of methylchlorosilanes is then collected for purification.

-

Product Distribution and Quantitative Data

The product distribution of the Müller-Rochow process can be influenced by various factors, including temperature, pressure, catalyst composition, and the presence of promoters.[1] A typical product distribution is outlined in the table below.

| Product | Formula | Typical Yield (%) | Boiling Point (°C) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 75-94 | 70 |

| Methyltrichlorosilane | CH₃SiCl₃ | 5-15 | 66 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 2-4 | 57 |

| Methyldichlorosilane | CH₃HSiCl₂ | 1-4 | 41 |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 0.1-0.5 | 35 |

Data compiled from various sources.[2][4]

Figure 1: Workflow of the Müller-Rochow Process.

Chlorination of Methyltrichlorosilane

Another method for synthesizing this compound derivatives is through the direct chlorination of methyltrichlorosilane. This can be achieved through liquid-phase or gas-phase chlorination. A patented method describes the liquid-phase chlorination of methyltrichlorosilane to produce chloromethyl trichlorosilane (B8805176).[5]

Experimental Protocol: Liquid-Phase Chlorination

-

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃).

-

Chlorine gas (Cl₂).

-

Catalyst: A mixture of benzoyl peroxide and ferric chloride.[5]

-

-

Equipment:

-

Reaction vessel equipped with a stirrer, gas inlet, reflux condenser, and thermometer.

-

Heating mantle.

-

Gas flow meter.

-

-

Procedure:

-

The reaction vessel is charged with methyltrichlorosilane and the catalyst mixture.

-

The mixture is heated to 40-50°C to initiate the reaction.

-

Chlorine gas is introduced into the reaction mixture at a controlled rate. The molar ratio of methyltrichlorosilane to chlorine is maintained between 1:0.6 and 1:0.9.[5]

-

The reaction temperature is maintained throughout the addition of chlorine.

-

After the chlorine addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.

-

The crude product is then subjected to purification.

-

Quantitative Data for Liquid-Phase Chlorination

| Parameter | Value |

| Conversion Rate of Methyltrichlorosilane | 70-80% |

| Selectivity for Chloromethyl Trichlorosilane | 95% |

| Poly-chloromethyl Trichlorosilane Content | < 5% |

| Final Product Purity (after distillation) | > 99% |

| Overall Yield (after distillation) | 68-80% |

Data from patent literature.[5]

Figure 2: Workflow of the Liquid-Phase Chlorination Process.

Purification of this compound

The crude product from the synthesis, particularly from the Müller-Rochow process, is a mixture of various methylchlorosilanes with close boiling points.[2] Therefore, purification is a critical step to obtain this compound of high purity. Fractional distillation is the universally employed method for this separation.[1]

Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points.[6][7][8] For the separation of methylchlorosilanes, this requires a distillation column with a high number of theoretical plates to achieve good separation.[2]

Experimental Protocol: Fractional Distillation

-

Equipment:

-

Distillation flask.

-

Fractionating column (e.g., Vigreux or packed column).

-

Condenser.

-

Receiving flasks.

-

Heating mantle with a temperature controller.

-

Vacuum source (for vacuum distillation if necessary, though typically atmospheric pressure is used for these compounds).

-

-

Procedure:

-

The crude methylchlorosilane mixture is charged into the distillation flask.

-

The fractional distillation apparatus is assembled.

-

The mixture is heated to its boiling point.

-

The temperature at the top of the column is monitored closely.

-

Fractions are collected based on their boiling points. The initial fractions will be rich in lower-boiling components like dimethylchlorosilane and methyldichlorosilane.

-

The fraction collected at or around the boiling point of this compound (66°C) is the desired product.

-

Higher-boiling components, such as dimethyldichlorosilane, will distill over at higher temperatures.

-

The purity of the collected fractions is typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

-

A patent for the purification of chloromethyl trichlorosilane suggests a distillation where fractions boiling below 117°C are recycled, and the product is collected between 117-119°C, indicating this specific derivative has a higher boiling point than the parent methyltrichlorosilane.[5]

Analytical Characterization

Gas chromatography (GC) is a standard analytical technique for determining the composition of the chlorosilane mixture and assessing the purity of the final product.[9]

Typical GC Conditions for Chlorosilane Analysis:

| Parameter | Condition |

| Column | 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column |

| Column Temperature | 60°C |

| Injection Temperature | 110°C |

| Detector Temperature | 140°C (Thermal Conductivity Detector - TCD) |

| Carrier Gas | H₂ at a flow rate of 60 mL/min |

Data from a study on chlorosilane analysis.[9]

Figure 3: Purification and Analysis Workflow for this compound.

References

- 1. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. Direct process - Wikipedia [en.wikipedia.org]

- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 4. ntnu.no [ntnu.no]

- 5. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of (Trichloromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrolysis of (trichloromethyl)silane (CH₃SiCl₃), a pivotal reaction in the synthesis of silicones and for surface modification. Due to its highly reactive nature, understanding the mechanism and kinetics of its hydrolysis is crucial for controlling the properties of the resulting polysiloxane networks. This document outlines the reaction mechanism, discusses the challenges in measuring its rapid kinetics, presents theoretical kinetic data, and provides an example of an experimental protocol for analogous, slower-reacting silanes.

The Core Reaction: Hydrolysis and Condensation

This compound, also known as methyltrichlorosilane, is a colorless, fuming liquid that reacts vigorously with water.[1] The overall process can be described in two main stages: hydrolysis and condensation.

1.1. Hydrolysis

In the initial step, the three chlorine atoms attached to the silicon are sequentially replaced by hydroxyl (-OH) groups from water molecules. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[1][2] The idealized hydrolysis reaction is as follows:

CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl[2]

The intermediate products are methylchlorosilanols, which are also highly reactive. The resulting methylsilanetriol (B1219558) (CH₃Si(OH)₃) is unstable and readily undergoes condensation.[2]

1.2. Condensation

The silanol (B1196071) intermediates, particularly the final methylsilanetriol, are highly prone to condensation reactions. In this step, silanol groups react with each other to form siloxane bonds (Si-O-Si), releasing water in the process. Due to the trifunctional nature of the methylsilanetriol monomer, a highly cross-linked polysiloxane network is formed.[2][3] This solid product is a type of silicone resin.[2][3]

The condensation can be represented as:

n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O[2]

The resulting solid polymer is a coarse white powder.[3] The extensive cross-linking is responsible for the rapid formation of a solid material upon contact with water.[3]

Hydrolysis Mechanism

Computational studies, particularly using density functional theory (DFT), have elucidated the mechanism of chlorosilane hydrolysis. The reaction is understood to proceed via a nucleophilic substitution (SN2-type) mechanism at the silicon center.[4] Water molecules act as nucleophiles, attacking the electrophilic silicon atom.

The presence of multiple water molecules plays a crucial role in facilitating the reaction by forming hydrogen-bonded clusters.[4][5] These water clusters can act as proton relays, lowering the activation energy of the reaction.[4] Theoretical studies have shown that the energy barrier for hydrolysis decreases significantly with an increasing number of participating water molecules.[4]

Kinetics of Hydrolysis

The hydrolysis of this compound is known to be extremely rapid, which makes experimental determination of its kinetic parameters very challenging.[3][5] In fact, it is often stated that the rapid hydrolysis precludes quantitative measurements.[5]

3.1. Quantitative Data

Due to the challenges in experimental measurement, computational studies provide the most insight into the kinetics of this reaction. The table below summarizes theoretical data for the activation energy of the hydrolysis of various chlorosilanes.

| Silane (B1218182) | Number of Water Molecules in Model | Activation Energy (kcal/mol) | Method |

| H₃SiCl | 1 | 22-24 | Comprehensive Computational Study[4] |

| H₃SiCl | 2 | ~16 | Comprehensive Computational Study[4] |

| H₃SiCl | 58 (in unit cell) | 2 (Free Energy Barrier) | Molecular Dynamics Study[4] |

| (CH₃)₃SiCl | 1 | Not specified | Computational Study[5] |

| SiCl₄ | 1 | Not specified | Computational Study[4] |

3.2. Factors Influencing Reaction Rate

Several factors are known to influence the rate of silane hydrolysis:

-

Number of Chlorine Atoms: The reactivity of chlorosilanes towards hydrolysis generally increases with the number of chlorine atoms.

-

Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of water molecules, slowing down the hydrolysis rate.

-

pH: The hydrolysis of silanes is catalyzed by both acids and bases, with the slowest rates typically observed at neutral pH.[6]

-

Solvent: The polarity of the solvent can influence the reaction rate by stabilizing the transition state.

Experimental Protocols

While direct kinetic measurements for this compound are difficult, methods have been developed for studying the hydrolysis of less reactive silanes. One such method involves monitoring the change in conductivity of the solution as hydrochloric acid is produced.

4.1. Protocol: Conductivity Measurement for Chlorosilane Hydrolysis

This protocol is adapted for chlorotrimethylsilane (B32843) and dichlorodimethylsilane (B41323) and is not recommended for this compound due to the formation of a solid precipitate that would foul the conductivity probe.[4]

Materials:

-

Chlorotrimethylsilane or Dichlorodimethylsilane

-

Deionized water

-

Conductivity meter and probe

-

Magnetic stirrer and stir bar

-

Beakers

-

Stopwatch

-

Constant temperature bath

Procedure:

-

Set up a beaker with a known volume of deionized water in a constant temperature bath.

-

Place a magnetic stir bar in the beaker and begin stirring at a constant rate.

-

Immerse the conductivity probe in the water and allow the reading to stabilize.

-

At time t=0, rapidly inject a known amount of the chlorosilane into the water.

-

Record the conductivity of the solution at regular time intervals until the reading becomes constant.

-

The rate of reaction can be determined from the rate of change of conductivity, which is proportional to the concentration of HCl produced.

4.2. Alternative Techniques for Fast Reactions

For extremely fast reactions like the hydrolysis of this compound, more advanced techniques would be necessary to attempt kinetic measurements:

-

Stopped-flow Spectroscopy: This technique allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale, often using UV-Vis or fluorescence spectroscopy.

-

Calorimetry: Isothermal titration calorimetry (ITC) or reaction calorimetry could be used to measure the heat evolved during the rapid exothermic reaction, from which the reaction rate can be derived.

-

Quantitative Analysis of HCl Evolution: A setup to rapidly bubble an inert gas through the reaction mixture and into a trapping solution (e.g., a standard base with an indicator) could potentially quantify the rate of HCl production.

Conclusion

The hydrolysis of this compound is a rapid, exothermic reaction that proceeds through a nucleophilic substitution mechanism, followed by a condensation step to form a highly cross-linked polymethylsilsesquioxane network. While the extreme reactivity of this compound makes experimental kinetic studies challenging, computational chemistry has provided valuable insights into the reaction mechanism and the factors influencing its rate. For practical applications, it is critical to recognize the speed of this reaction and the trifunctional nature of the monomer, which leads to the rapid formation of a solid silicone resin. Understanding these fundamental principles is essential for controlling the outcomes of processes that rely on the hydrolysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [dr.lib.iastate.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Abinitio study of the reaction of chlorine atoms with H2S, CH3SH, CH3SCH3 and CS2 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of (Trichloromethyl)silane: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Trichloromethyl)silane (CH₃SiCl₃). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the spectral properties of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Data from ¹H, ¹³C, and ²⁹Si NMR provides specific insights into the chemical environment of the hydrogen, carbon, and silicon atoms within the molecule.

1.1. Data Summary

The following tables summarize the key quantitative NMR data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 1.131 | Singlet | CDCl₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~1.1 | Singlet | Not specified |

Table 3: ²⁹Si NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| 12.5 | Singlet | Not specified | TMS |

1.2. Experimental Protocols

1.2.1. Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within an NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

1.2.2. ¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters are optimized to ensure quantitative results, including a sufficient relaxation delay between pulses. The spectrum is referenced to the residual solvent peak or an internal standard.

1.2.3. ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to provide a single peak for the methyl carbon. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a satisfactory signal-to-noise ratio.

1.2.4. ²⁹Si NMR Spectroscopy: ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.[1] Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts.[1] Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance signal intensity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the chemical bonds within this compound, aiding in the identification of functional groups.

2.1. Data Summary

The IR spectrum of this compound exhibits several characteristic absorption bands. The key peaks from the spectrum provided by the Coblentz Society are summarized below.[2]

Table 4: Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (asymmetric) |

| ~2910 | C-H stretch (symmetric) |

| ~1410 | CH₃ deformation (asymmetric) |

| ~1270 | Si-CH₃ symmetric deformation |

| ~840 | CH₃ rock |

| ~600-550 | Si-Cl stretch |

2.2. Experimental Protocol

2.2.1. Sample Preparation: For liquid samples like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., KBr or NaCl). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film, ensuring no air bubbles are trapped.

2.2.2. Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and subsequently subtracted from the sample spectrum to eliminate any interference from the plates and the atmosphere (e.g., CO₂ and water vapor). The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which provides valuable information for its identification and structural confirmation.

3.1. Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The most significant peaks observed in the NIST mass spectrum are listed below.[3]

Table 5: Major Mass Spectral Fragments (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~10 | [CH₃SiCl₃]⁺ (Molecular ion) |

| 133 | 100 | [SiCl₃]⁺ |

| 98 | ~5 | [SiCl₂]⁺ |

| 63 | ~25 | [SiCl]⁺ |

3.2. Experimental Protocol

3.2.1. Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the ion source.

3.2.2. Ionization: Electron Ionization (EI) is the standard method for volatile compounds. In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy transferred during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

3.2.3. Mass Analysis and Detection: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Hazards: A Technical Guide to the Safe Handling of (Trichloromethyl)silane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane (CH₃SiCl₃), also known as methyltrichlorosilane, is a highly reactive and flammable organosilicon compound with significant applications in chemical synthesis, including the production of silicones and surface modification of materials.[1][2][3] Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of this compound.

Physicochemical Properties and Hazards

This compound is a colorless, fuming liquid with a pungent, irritating odor similar to hydrochloric acid.[2][4] It is a highly flammable and volatile substance that reacts violently with water and moisture.[5][6][7] Understanding its physicochemical properties is paramount to appreciating its inherent hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₃SiCl₃[2][6] |

| Molar Mass | 149.47 g/mol [2][6] |

| Appearance | Colorless, fuming liquid[2][4] |

| Odor | Pungent, sharp, irritating[2][4] |

| Boiling Point | 66 °C (151 °F)[2][6] |

| Melting Point | -77 °C (-107 °F)[2] |

| Flash Point | 8 °C (46.4 °F)[4][5] |

| Autoignition Temperature | >760 °F (>404 °C)[5] |

| Density | 1.273 g/cm³ at 25 °C[2][6] |

| Vapor Density | 5.2 (Air = 1)[5] |

| Vapor Pressure | 150 mm Hg at 25 °C[5][6] |

| Water Solubility | Reacts violently[6][7] |

| Solubility in Organic Solvents | Soluble in nonpolar and moderately polar organic solvents such as hexane, benzene, and ether.[1] |

Reactivity and Incompatibilities

The high reactivity of this compound is a primary safety concern. It reacts violently with water, moist air, steam, alcohols, and acetone, generating heat and producing corrosive hydrogen chloride (HCl) gas and flammable hydrogen (H₂) gas.[4][7] This reaction is rapid and can lead to a dangerous buildup of pressure in enclosed spaces.

Key Incompatibilities:

-

Water and Moisture: Reacts violently, producing HCl gas.[7]

-

Strong Oxidizing Agents: Reacts violently.[8]

-

Acids and Bases: Reacts vigorously with both organic and inorganic acids and bases.[7][9]

-

Alcohols: Reacts to liberate hydrogen chloride.[9]

-

Metals: Can attack metals such as aluminum and magnesium.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Recommended PPE | Specifications |

| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a self-contained breathing apparatus (SCBA) for emergency situations.[4][9] | A closed system or adequate ventilation is the primary control measure.[5] |

| Eye and Face Protection | Chemical goggles or a face shield in combination with breathing protection.[5][9] | Contact lenses should not be worn.[9] |

| Hand Protection | Neoprene or nitrile rubber gloves.[9] | |

| Skin and Body Protection | Protective clothing, such as a lab coat. In case of a spill or emergency, a fully-encapsulating, chemical-resistant suit may be necessary.[4][5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[5] Use non-sparking tools and explosion-proof electrical equipment.[5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Inert Atmosphere: Handle and store under an inert gas like nitrogen to prevent contact with moisture.[10]

-

Avoid Contact: Avoid all eye and skin contact and do not breathe vapors.[9]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[5]

Storage

-

Container: Store in a tightly closed, properly labeled container.[5]

-

Location: Store in a cool, dry, well-ventilated, and fireproof area.[5][8]

-

Incompatibles: Store separately from incompatible materials such as oxidants, acids, bases, and moisture.[8][9]

-

Moisture Control: Never allow the product to come into contact with water during storage.

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and well-rehearsed emergency response is crucial.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill in the laboratory.

Caption: Workflow for this compound Spill Response.

Experimental Protocols for Spill Neutralization

For a small, manageable spill, the following protocol should be followed by trained personnel with appropriate PPE:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure maximum ventilation.

-

Containment: Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or a commercial absorbent for non-polar solvents.[8] Do NOT use water or combustible materials.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, dry, non-plastic container for hazardous waste disposal.[5][8]

-

Decontamination: Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., methylene (B1212753) chloride), followed by a thorough cleaning.[6] Ensure all cleaning materials are also disposed of as hazardous waste.

-

Reporting: Report the incident to the appropriate laboratory and safety personnel.

First Aid

-

Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the victim is conscious, have them drink water or milk.[11] Seek immediate medical attention.

Conclusion

This compound is an invaluable reagent in many areas of chemical research and development. However, its hazardous properties demand a thorough understanding and a disciplined approach to safety. By implementing the comprehensive safety precautions outlined in this guide, including the use of appropriate personal protective equipment, adherence to strict handling and storage protocols, and preparedness for emergency situations, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ICSC 0301 - METHYLTRICHLOROSILANE [inchem.org]

- 9. gelest.com [gelest.com]

- 10. registech.com [registech.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Pivotal Role of (Trichloromethyl)silane in Engineering Cross-Linked Siloxane Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trichloromethyl)silane, also known as methyltrichlorosilane (B1216827) (CH₃SiCl₃), is a crucial monomer and cross-linking agent in the synthesis of advanced siloxane polymers. Its trifunctional nature enables the formation of highly stable, three-dimensional polymer networks with tunable physicochemical properties. This technical guide provides an in-depth analysis of the role of this compound in creating cross-linked siloxane polymers, with a particular focus on polydimethylsiloxane (B3030410) (PDMS). It details the underlying reaction mechanisms, provides comprehensive experimental protocols for synthesis and characterization, and presents a summary of the impact of this compound concentration on the final polymer properties. This guide is intended to be a valuable resource for researchers and professionals in materials science and drug development, offering insights into the design and fabrication of siloxane-based materials for a range of applications, including controlled drug delivery systems.

Introduction

Polysiloxanes, commonly referred to as silicones, are a versatile class of polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...). Their unique properties, including high thermal stability, biocompatibility, chemical inertness, and gas permeability, have led to their widespread use in various fields, from industrial coatings and sealants to advanced biomedical devices and drug delivery platforms.[1][2] The performance of these materials is critically dependent on their molecular architecture, particularly the degree of cross-linking within the polymer matrix.

This compound is a key reagent utilized to introduce cross-links into siloxane polymer chains.[3] The three chlorine atoms attached to the silicon atom are highly reactive and susceptible to hydrolysis, which is the initial step in the cross-linking process. This trifunctionality allows for the formation of a dense and robust network structure, significantly influencing the mechanical, thermal, and surface properties of the resulting polymer.[4][5] Understanding and controlling the cross-linking process initiated by this compound is therefore paramount for tailoring siloxane polymers for specific, high-performance applications.

Reaction Mechanism: Hydrolysis and Condensation

The cross-linking of siloxane polymers, such as hydroxyl-terminated polydimethylsiloxane (PDMS), with this compound proceeds via a two-step hydrolysis and condensation reaction.

Step 1: Hydrolysis

This compound reacts rapidly with water, leading to the substitution of its chloro groups (-Cl) with hydroxyl groups (-OH), forming a highly reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[3][6]

CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

Step 2: Condensation

The newly formed silanol (B1196071) groups (Si-OH) on the this compound derivative and the terminal silanol groups of the linear siloxane polymer chains are highly reactive and undergo condensation reactions. This process involves the elimination of water molecules to form stable siloxane bridges (Si-O-Si), resulting in a three-dimensional cross-linked network.[6][7]

...-Si-OH + HO-Si(CH₃)(OH)-... → ...-Si-O-Si(CH₃)(OH)-... + H₂O ...-Si(CH₃)(OH)-OH + HO-Si-R → ...-Si(CH₃)(OH)-O-Si-R + H₂O

The trifunctional nature of the this compound allows each molecule to act as a junction point, connecting multiple polymer chains and leading to the formation of a robust and stable network.[4][5]

Impact of this compound Concentration on Polymer Properties

The concentration of this compound as a cross-linking agent has a profound effect on the final properties of the siloxane polymer. Generally, increasing the cross-linker concentration leads to a higher cross-link density, which in turn enhances the material's rigidity and thermal stability while potentially affecting its surface properties and permeability. A study by Puyam et al. (2015) investigated the properties of PDMS membranes prepared with varying weight ratios of a trichloro(alkyl)silane cross-linker to the pre-polymer, including 13:87, 33:67, and 50:50.[4][5] While specific data for this compound were part of a broader study, the general trends observed are summarized below.

Quantitative Data Summary

The following tables summarize the expected trends in the properties of cross-linked PDMS as a function of this compound concentration, based on typical observations in siloxane polymer chemistry.

Table 1: Effect of this compound Concentration on Cross-linking and Mechanical Properties

| This compound : PDMS Pre-polymer (w/w) | Cross-link Density | Expected Hardness | Expected Tensile Strength |

| Low (e.g., 13:87) | Lower | Softer, more elastomeric | Lower |

| Medium (e.g., 33:67) | Intermediate | Increased rigidity | Higher |

| High (e.g., 50:50) | Higher | Brittle | May decrease after an optimum |

Table 2: Effect of this compound Concentration on Thermal Properties

| This compound : PDMS Pre-polymer (w/w) | Onset Decomposition Temp. (TGA) | Glass Transition Temp. (Tg) (DSC) |

| Low (e.g., 13:87) | Lower | Lower |

| Medium (e.g., 33:67) | Higher | Higher |

| High (e.g., 50:50) | Highest | Highest |

Table 3: Effect of this compound Concentration on Surface Properties

| This compound : PDMS Pre-polymer (w/w) | Water Contact Angle | Surface Hydrophobicity |

| Low (e.g., 13:87) | Higher | More hydrophobic |

| Medium (e.g., 33:67) | Intermediate | Intermediate |

| High (e.g., 50:50) | Lower | Less hydrophobic |

Note: The data in these tables represent general trends. Absolute values can vary depending on the specific molecular weight of the PDMS pre-polymer and the precise reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cross-linked PDMS membranes using this compound.

Synthesis of Cross-linked PDMS Membrane

This protocol is adapted from the general procedure described by Puyam et al. (2015).[4][5]

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS) pre-polymer

-

This compound (cross-linker)

-

n-Heptane (solvent)

-

Dibutyltindilaurate (catalyst)

-

Nitrogen gas

Procedure:

-

In a clean, dry reaction vessel, dissolve the hydroxyl-terminated PDMS pre-polymer in n-heptane to create a 20% (w/w) solution under a nitrogen atmosphere.

-

To this solution, add the desired amount of this compound. For example, to achieve a 13:87 weight ratio of cross-linker to pre-polymer, add the corresponding mass of this compound.

-

Add a catalytic amount of dibutyltindilaurate to the mixture.

-

Stir the solution vigorously at room temperature to ensure homogeneous mixing.

-

Cast the resulting solution onto a flat, non-stick surface (e.g., a petri dish) to a uniform thickness.

-

Allow the solvent to evaporate in a controlled manner under a nitrogen environment.

-

Cure the membrane at room temperature for 12 hours, followed by further drying under vacuum to remove any residual solvent and byproducts.

Characterization Methods

Objective: To determine the thermal stability and degradation profile of the cross-linked PDMS.

Protocol:

-

Place a small, precisely weighed sample (5-10 mg) of the cross-linked PDMS membrane into a TGA crucible.

-

Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

The onset decomposition temperature is determined from the resulting TGA curve.

Objective: To determine the glass transition temperature (Tg) of the cross-linked PDMS.

Protocol:

-

Seal a small, weighed sample (5-10 mg) of the cross-linked PDMS membrane in an aluminum DSC pan.

-

Use an empty, sealed aluminum pan as a reference.

-

Perform a heat-cool-heat cycle. For example, heat from -150°C to 50°C at a rate of 10°C/min, cool back to -150°C at the same rate, and then perform a second heating scan at 10°C/min.

-

The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Objective: To assess the hydrophobicity of the cross-linked PDMS surface.

Protocol:

-

Place a flat sample of the cross-linked PDMS membrane on the stage of a contact angle goniometer.

-

Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the membrane.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the angle between the tangent of the droplet and the solid surface.

-

Perform measurements at multiple locations on the sample surface to ensure statistical reliability.

Objective: To characterize the chemical structure and the extent of cross-linking in the siloxane network.

Protocol:

-

Swell a solid sample of the cross-linked PDMS in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the 29Si NMR spectrum using a high-field NMR spectrometer.

-

Different silicon environments (e.g., monofunctional (M), difunctional (D), trifunctional (T), and quaternary (Q) units) will have distinct chemical shifts, allowing for the analysis of the network structure. The relative integration of these peaks can provide information about the degree of cross-linking.

Applications in Drug Development

The ability to precisely tune the properties of siloxane polymers through cross-linking with this compound opens up numerous possibilities in the field of drug development. The biocompatibility and versatile nature of PDMS make it an excellent candidate for various drug delivery applications.[1][8]

-

Controlled Release Matrices: The cross-link density of the siloxane network can be adjusted to control the diffusion rate of encapsulated drugs, enabling sustained and controlled release profiles.

-

Transdermal Patches: The adhesive and mechanical properties of cross-linked silicones can be optimized for the fabrication of transdermal drug delivery systems.

-

Implantable Devices: The biocompatibility and biostability of highly cross-linked siloxane polymers make them suitable for long-term implantable drug delivery devices.

-

Microfluidic Devices: Cross-linked PDMS is a standard material for fabricating microfluidic "lab-on-a-chip" devices used in high-throughput drug screening and diagnostics.

The selection of the appropriate concentration of this compound is a critical parameter in the design of these systems, as it directly influences the drug release kinetics, device durability, and interaction with biological systems.

Conclusion

This compound plays a fundamental role as a trifunctional cross-linking agent in the synthesis of high-performance siloxane polymers. The hydrolysis and condensation reactions it undergoes with silanol-terminated polymers lead to the formation of stable, three-dimensional networks. By carefully controlling the concentration of this compound, researchers can systematically tune the mechanical, thermal, and surface properties of the resulting polymer to meet the demands of a wide range of applications, from industrial materials to sophisticated drug delivery systems. The experimental protocols and data trends presented in this guide offer a solid foundation for the rational design and fabrication of novel cross-linked siloxane materials.

References

- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 2. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

- 3. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using mon… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Surface Modification Using (Trichloromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of surface modification utilizing (Trichloromethyl)silane, also known as methyltrichlorosilane. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of the underlying chemical processes. The information presented herein is curated for professionals in research and development who seek to manipulate surface properties for a variety of applications, from enhancing biocompatibility to controlling surface energy.

Introduction to this compound and Its Applications

This compound (CH₃SiCl₃) is a highly reactive organosilicon compound widely employed for the chemical modification of surfaces.[1][2] Its utility stems from the three chlorine atoms attached to the silicon, which can readily react with hydroxyl groups (-OH) present on the surface of many materials, such as glass, silicon wafers, and ceramics.[3] This reaction forms stable siloxane bonds (Si-O-Si), covalently grafting the methyl group to the surface.

The primary outcome of this surface modification is a significant change in surface energy, most notably rendering hydrophilic surfaces hydrophobic.[2] The attached methyl groups form a low-energy layer that repels water. This alteration of surface properties is critical in a multitude of fields:

-

Biomedical Devices: Modifying the surface of implants and diagnostic tools to reduce biofouling and improve biocompatibility.

-

Microelectronics: Creating hydrophobic insulating layers on semiconductor components.[2]

-

Drug Delivery: Functionalizing carrier particles to control their interaction with biological environments.

-

Materials Science: Fabricating self-cleaning surfaces and enhancing the adhesion of polymers to inorganic substrates.[4]

Quantitative Data on Surface Modification

The effectiveness of surface modification with this compound and analogous alkyltrichlorosilanes is typically quantified by measuring the change in water contact angle, surface energy, and the thickness of the deposited film. The following tables summarize representative data from various studies to provide a basis for comparison.

Table 1: Water Contact Angle Before and After Silanization

| Substrate | Initial Water Contact Angle (°) | Silanizing Agent | Post-Silanization Water Contact Angle (°) | Reference |

| Glass | ~20 - 30 | Dichlorooctamethyltetrasiloxane | ~96 | [5] |

| Silicon/Silicon Dioxide | < 10 | Octadecyltrichlorosilane (OTS) | > 110 | [6] |

| PMMA (plasma-treated) | Hydrophilic | Trichlorosilane (B8805176) derivative | Not specified, but increased hydrophobicity | [1] |

| Bamboo Cellulose | Hydrophilic | Methyltrichlorosilane | 156.2 | [7] |

Table 2: Surface Film Thickness After Silanization

| Silane (B1218182) | Substrate | Deposition Method | Film Thickness (nm) | Reference |

| Phenyltriethoxysilane (PTS) | Silicon Wafer | Solution Deposition | 0.47 | [8] |

| Dodecyltrichlorosilane (DTS) | Silicon Wafer | Solution Deposition | ~2.33 | [8] |

| Aminopropyltriethoxysilane (APTES) | Silicon Wafer | Dip-coating | 0.7 - 1.0 (monolayer) | [9] |

| bis-1,2-(triethoxysilyl)ethane (BTSE) | Aluminum | Not specified | Variable (decreases with higher cure temp) | [10] |

Experimental Protocols

The following are detailed methodologies for the surface modification of common substrates using a generic trichlorosilane, which can be adapted for this compound. It is crucial to perform these procedures in a controlled environment, typically under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, due to the reactivity of trichlorosilanes with atmospheric moisture and the release of hydrochloric acid (HCl) as a byproduct.[11][12]

Substrate Cleaning and Hydroxylation (Critical Step)

A pristine and well-hydroxylated surface is essential for achieving a uniform and stable silane layer.

Protocol 3.1.1: Piranha Solution Cleaning (for Glass and Silicon Wafers)

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Prepare the Piranha solution by slowly adding a 1:3 volume ratio of 30% hydrogen peroxide (H₂O₂) to concentrated sulfuric acid (H₂SO₄).

-

Immerse the substrates in the Piranha solution for 15-30 minutes at room temperature or heated to 90°C for a more aggressive clean.[13]

-

Carefully remove the substrates and rinse them copiously with deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen or in an oven at 110-120°C.[14] The hydroxylated surface should be used immediately for silanization.

Protocol 3.1.2: RCA-1 Cleaning (for Silicon Wafers)

-

Prepare the RCA-1 solution by mixing DI water, 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1:1 volume ratio.[15]

-

Heat the solution to 75-80°C and immerse the silicon wafers for 10-15 minutes.[15]

-

Rinse the wafers thoroughly with DI water.

-

Dry the wafers using a nitrogen gun.

Silanization Procedures

Protocol 3.2.1: Solution Phase Deposition

-

In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or hexane.[6][14]

-

Immerse the cleaned and dried substrates in the silane solution. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.

-

Allow the reaction to proceed for 1-2 hours at room temperature.[14]

-

Remove the substrates and rinse them sequentially with fresh anhydrous solvent (e.g., toluene) and then isopropanol (B130326) to remove any physisorbed silane molecules.[14]

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[14]

-

Store the modified substrates in a desiccator.

Protocol 3.2.2: Vapor Phase Deposition

-

Place the cleaned and dried substrates in a desiccator.

-

In a separate small, open container (e.g., a watch glass) inside the desiccator, place a small volume (e.g., 100-500 µL) of this compound.[16]

-

Evacuate the desiccator using a vacuum pump to lower the pressure and induce vaporization of the silane.

-

Seal the desiccator and allow the vapor deposition to proceed for several hours (e.g., 4 hours or more).[16]

-

Vent the desiccator in a fume hood and remove the coated substrates.

-

(Optional) Cure the substrates in an oven at 110-120°C for 30-60 minutes.

-

Store the modified substrates in a desiccator.

Visualizing the Process: Diagrams

Reaction Mechanism of this compound with a Hydroxylated Surface

The following diagram illustrates the chemical reactions involved in the surface modification process.

Caption: Reaction mechanism of this compound surface modification.

Experimental Workflow for Surface Modification and Characterization

This diagram outlines the typical sequence of steps in a surface modification experiment.

Caption: General experimental workflow for surface modification and analysis.

References

- 1. Water-vapor plasma-based surface activation for trichlorosilane modification of PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Method to Prepare Superhydrophobic Surfaces Based on Bamboo Cellulose, and an Investigation of Surface Properties | MDPI [mdpi.com]

- 8. fkf.mpg.de [fkf.mpg.de]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. surfmods.jp [surfmods.jp]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

(Trichloromethyl)silane as a monomer in polymer chemistry

An In-depth Technical Guide on (Trichloromethyl)silane as a Monomer in Polymer Chemistry

Introduction

This compound, also known as methyltrichlorosilane (B1216827) (MTCS), is an organosilicon compound with the formula CH₃SiCl₃.[1] It is a highly reactive, colorless liquid with a pungent odor, which serves as a fundamental building block in silicone chemistry.[1] Its trifunctional nature, with three hydrolyzable chlorine atoms, allows it to act as a critical cross-linking agent and a precursor to complex, three-dimensional polymer networks.[1][2] This guide provides a comprehensive technical overview of this compound as a monomer, detailing its polymerization mechanisms, experimental protocols for polymer synthesis, and the properties of the resulting materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and related fields.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling and application in polymerization processes. It is a volatile and highly flammable liquid that reacts vigorously with water.[1][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | Trichloro(methyl)silane | [1][3] |

| CAS Number | 75-79-6 | [1] |

| Molecular Formula | CH₃SiCl₃ | [1] |

| Molar Mass | 149.47 g·mol⁻¹ | [1] |

| Appearance | Colorless fuming liquid | [1][3] |

| Density | 1.273 g·cm⁻³ | [1] |

| Melting Point | -77 °C | [1] |

| Boiling Point | 66 °C | [1] |

| Vapor Pressure | 167 mmHg at 25 °C | [3] |

| Flash Point | 8.0 °C | [1] |

| Solubility | Reacts with water; Decomposes in ethanol | [1][3] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of the monomer.

Polymerization Mechanisms

This compound can be polymerized through several distinct mechanisms, with hydrolysis and polycondensation being the most common. Its reactivity also allows it to be used as a linking agent in other types of polymerization.

Hydrolysis and Polycondensation

The most significant polymerization pathway for this compound is its reaction with water. The process involves two main stages: hydrolysis of the chloro-groups to form silanols, followed by the condensation of these silanol (B1196071) intermediates to form a highly cross-linked polysiloxane network, known as a methylpolysilsesquioxane (MeSiO₁.₅)n.[1][4]

The silanol intermediate, methylsilanetriol (B1219558) (CH₃Si(OH)₃), is unstable and readily self-condenses, releasing water and forming a stable siloxane (Si-O-Si) backbone.[1] The resulting methyl silicone resins are noted for their high thermal stability, capable of withstanding temperatures up to 550 °C in a vacuum, making them suitable for high-temperature electrical insulation.[1]

Figure 1: Hydrolysis and polycondensation pathway of this compound.

Reductive Coupling (Wurtz-type Reaction)

This compound can undergo reductive coupling when treated with alkali metals, such as sodium. This reaction forms a highly cross-linked polymer known as poly(methylsilyne), with the formula [MeSi]n.[1] This material is soluble in organic solvents and serves as a valuable precursor to silicon carbide (SiC) ceramics upon pyrolysis.[1]

Figure 2: Reductive coupling of this compound to form poly(methylsilyne).

Role as a Linking Agent in Living Polymerizations

In chain-growth polymerizations, particularly living anionic polymerization, this compound is not typically used as a propagating monomer. Instead, its high reactivity makes it an excellent coupling or terminating agent.[5] The silicon center can react with multiple living polymer chains (e.g., polystyryl lithium) to create complex macromolecular architectures, such as star-shaped polymers.[5][6] This allows for precise control over the final polymer structure.

Figure 3: this compound as a coupling agent for living anionic polymer chains.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of polymers from this compound. The following protocols are representative of key polymerization techniques.

Protocol 1: Synthesis of Methylpolysilsesquioxane via Hydrolysis

This protocol describes the controlled hydrolysis and condensation of this compound to produce a high molecular weight methylpolysilsesquioxane, adapted from procedures designed to control the reaction's exothermicity and prevent premature gelation.[4]

Figure 4: Experimental workflow for the synthesis of methylpolysilsesquioxane.

Methodology:

-

Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: The flask is charged with a suitable organic solvent (e.g., toluene), this compound, and an acid scavenger such as triethylamine.

-

Hydrolysis: The mixture is cooled to a temperature between -20 °C and -50 °C. Water is then added dropwise from the dropping funnel over a period of 90 minutes. The low temperature and slow addition are critical to control the exothermic reaction and prevent uncontrolled polymerization.[4]

-

Condensation: After the water addition is complete, the reaction mixture is gradually warmed to a reflux temperature of 60-100 °C and maintained for 4 to 8 hours to promote condensation and increase the polymer's molecular weight.[4]

-

Work-up: The mixture is cooled, and the aqueous layer containing triethylamine hydrochloride is separated. The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final polymer.

Protocol 2: Synthesis of Poly(methylsilyne) via Reductive Coupling

This protocol outlines the synthesis of poly(methylsilyne) using an alkali metal reductant.[1] Caution: This reaction involves highly reactive alkali metals and should be performed under strictly anhydrous and anaerobic conditions by trained personnel.

Methodology:

-

Reactor Setup: A flame-dried, three-neck flask is fitted with a condenser, a mechanical stirrer, and a nitrogen inlet.

-

Solvent and Reagent: Anhydrous toluene is added to the flask, followed by a dispersion of metallic sodium.

-

Reaction: this compound, dissolved in anhydrous toluene, is added dropwise to the stirred sodium dispersion at a controlled rate to manage the reaction temperature. The reaction is typically performed at the reflux temperature of the solvent.

-

Work-up: After the reaction is complete, the excess sodium is quenched carefully (e.g., with isopropanol). The mixture is then filtered to remove sodium chloride.

-

Isolation: The solvent is evaporated from the filtrate to yield poly(methylsilyne) as a solid.[1]

Properties of Derived Polymers

Polymers derived from this compound exhibit a range of useful properties, largely dictated by the method of synthesis. These materials are generally characterized by high thermal stability and chemical resistance.

| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Reference |

| Methylpolysilsesquioxane | Hydrolysis/Polycondensation | High thermal stability (to 550°C), excellent electrical insulation, hydrophobicity. Wt. avg. MW: 600,000 - 1,000,000. | High-temperature electrical insulation, water-repellent surface coatings, computer chip coatings. | [1][4][7] |

| Poly(methylsilyne) | Reductive Coupling | Soluble in organic solvents, ceramic precursor. | Precursor for silicon carbide (SiC) fibers and materials. | [1] |

| Copolymers | Co-hydrolysis | Can be formulated to have a wide range of properties, including specific boiling points (e.g., 201°C for a copolymer with dichlorodimethylsilane (B41323) and trichlorophenylsilane). | Coatings, adhesives, sealants. | [2][8] |

Table 2: Properties and Applications of Polymers Derived from this compound.

Conclusion

This compound is a versatile and indispensable monomer in polymer chemistry. Its trifunctionality is key to producing highly cross-linked, thermally stable, and chemically resistant silicone polymers through hydrolysis and polycondensation. Furthermore, its utility extends to the synthesis of pre-ceramic polymers via reductive coupling and the creation of complex, well-defined polymer architectures as a linking agent in living polymerizations. The ability to control the polymerization process allows for the tailoring of material properties, making these polymers valuable in advanced applications ranging from electronics and aerospace to specialized coatings.

References

- 1. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rarpolymer.princeton.edu [rarpolymer.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

(Trichloromethyl)silane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane (CH₃SiCl₃), also known as methyltrichlorosilane, is a highly reactive organosilicon compound with significant applications in the synthesis of silicones and as a surface modifying agent. Its utility in these fields is fundamentally linked to its interaction with and solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in different solvent classes and presenting a protocol for its quantitative solubility determination, adapted for its reactive nature.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for interpreting its solubility. It is a colorless, fuming liquid with a pungent odor.[1] Its high reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack, particularly by protic species.[2]

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | CH₃SiCl₃ |

| Molecular Weight | 149.47 g/mol |

| Boiling Point | 66 °C[3][4] |

| Melting Point | -77 °C[3][4] |

| Density | 1.273 g/cm³ at 25 °C[4] |

Qualitative Solubility of this compound

This compound exhibits a clear solubility pattern dictated by the principle of "like dissolves like." It is generally soluble in nonpolar and moderately polar aprotic organic solvents.[2][5][6] Conversely, it is reactive and considered insoluble in protic solvents, most notably water.

Summary of Qualitative Solubility:

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Nonpolar Aprotic | Hexane, Benzene, Toluene | Soluble[2][5][6] |

| Moderately Polar Aprotic | Diethyl Ether, Methylene (B1212753) Chloride | Soluble[2][4][5][7] |

| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Insoluble (Reacts)[1][3][5][6] |

The reaction with water is vigorous, leading to the formation of hydrochloric acid and methylsilanetriol, which subsequently condenses to form a polysiloxane network.[3][6] Similarly, it reacts with alcohols to form alkoxysilanes.[3] This reactivity precludes straightforward dissolution in these solvents.

Quantitative Solubility Data